2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-5-carboxylic acid 2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 400715-51-7
VCID: VC11583655
InChI: InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12(4)8-11-5-6(17-8)7(13)14/h5H,1-4H3,(H,13,14)
SMILES:
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.30 g/mol

2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-5-carboxylic acid

CAS No.: 400715-51-7

Cat. No.: VC11583655

Molecular Formula: C10H14N2O4S

Molecular Weight: 258.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-5-carboxylic acid - 400715-51-7

Specification

CAS No. 400715-51-7
Molecular Formula C10H14N2O4S
Molecular Weight 258.30 g/mol
IUPAC Name 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12(4)8-11-5-6(17-8)7(13)14/h5H,1-4H3,(H,13,14)
Standard InChI Key ZBXPFPUNWAKYKT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=NC=C(S1)C(=O)O

Introduction

Structural and Chemical Characteristics

The molecular structure of 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid comprises a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with distinct functional groups at positions 2 and 5. The Boc-protected methylamino group at position 2 enhances stability during synthetic processes, while the carboxylic acid at position 5 offers reactivity for further derivatization .

Table 1: Comparative Structural Data of Related Thiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2-{[(tert-Butoxy)carbonyl]amino}thiazole-5-carboxylic acidC₉H₁₂N₂O₄S244.27302964-02-9
2-{(tert-Butoxy)carbonylamino}-4-methyl-1,3-thiazole-5-carboxylic acidC₁₂H₁₈N₂O₄S286.352248363-24-6
2-{(tert-Butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid (inferred)C₁₀H₁₃N₂O₄S273.29Not reported

The Boc group (tert-butoxycarbonyl) is a widely used protecting group in peptide synthesis, shielding amines from unwanted reactions while allowing selective deprotection under acidic conditions . The methylamino substituent introduces steric and electronic modifications that influence reactivity and interaction with biological targets.

Synthetic Pathways and Methodologies

The synthesis of Boc-protected thiazole-carboxylic acids typically involves multi-step sequences, as demonstrated in patent CN113943263A for analogous compounds . While direct synthesis data for 2-{(tert-butoxy)carbonylamino}-1,3-thiazole-5-carboxylic acid is unavailable, a plausible route can be extrapolated:

Step 1: Esterification of Thiazole-Carboxylic Acid

Starting with 2-methylthiazole-5-carboxylic acid, esterification with methanol in the presence of concentrated sulfuric acid yields the methyl ester, enhancing solubility for subsequent reactions .

Step 2: Bromination and Functionalization

Bromination at the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN introduces a bromomethyl substituent. Subsequent nucleophilic substitution with methylamine would install the methylamino group, though this step may require Boc protection early to prevent side reactions .

Step 3: Boc Protection

Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions protects the methylamino group, yielding the Boc-protected intermediate .

Step 4: Hydrolysis to Carboxylic Acid

Final hydrolysis of the methyl ester under acidic or basic conditions regenerates the carboxylic acid moiety .

Key Challenges:

  • Selectivity: Competing reactions at the thiazole nitrogen or sulfur must be controlled.

  • Purification: Boc-protected intermediates often require chromatography or recrystallization for high purity .

Physicochemical Properties and Stability

While specific data for this compound is limited, its properties can be inferred from related structures:

  • Solubility: The carboxylic acid group confers moderate solubility in polar solvents (e.g., methanol, DMSO), while the Boc group enhances lipophilicity .

  • Stability: The Boc group is stable under basic conditions but cleaves in acidic environments (e.g., HCl/ethyl acetate) . The thiazole ring is generally robust but may degrade under strong oxidizing agents.

Applications in Pharmaceutical Research

Thiazole-carboxylic acids are privileged scaffolds in drug discovery due to their bioisosteric resemblance to peptide bonds and ability to modulate pharmacokinetic properties.

Intermediate for Kinase Inhibitors

Boc-protected thiazoles serve as precursors for kinase inhibitors targeting cancers and inflammatory diseases. For example, the patent CN113943263A highlights similar compounds as intermediates for therapies targeting proliferative disorders .

Antibacterial Agents

The thiazole core is prevalent in antibiotics (e.g., sulfathiazole). Functionalization with Boc-protected amines may enhance membrane permeability or target specificity .

Neurological Therapeutics

Analogous structures have been explored for modulating neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator